4-[(trimethylsilyl)oxy]pent-3-en-2-one
Overview
Description
4-[(trimethylsilyl)oxy]pent-3-en-2-one is an organosilicon compound known for its role as a silylation reagent. It is the trimethylsilyl ether of acetylacetone and is used in various synthetic applications. The compound has a molecular formula of C8H16O2Si and a molecular weight of 172.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(trimethylsilyl)oxy]pent-3-en-2-one can be synthesized from acetylacetone and N-(trimethylsilyl)imidazole. The reaction typically involves the following steps:
Reacting acetylacetone with N-(trimethylsilyl)imidazole: This reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(trimethylsilyl)oxy]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[(trimethylsilyl)oxy]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a silylation reagent in organic synthesis to protect hydroxyl groups during reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(trimethylsilyl)oxy]pent-3-en-2-one involves the formation of a stable silyl ether. This stability allows it to protect functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Trimethylsiloxypent-2-en-4-one
- 4-Trimethylsilyloxy-3-pentene-2-one
- Acetylacetone enol trimethylsilyl ether
Uniqueness
4-[(trimethylsilyl)oxy]pent-3-en-2-one is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable silyl ethers makes it particularly useful in protecting functional groups during synthesis .
Properties
IUPAC Name |
4-trimethylsilyloxypent-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADCSUQBLLAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065387 | |
Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-81-3 | |
Record name | 4-[(Trimethylsilyl)oxy]-3-penten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13257-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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